ethyl2-methyl-1,6-naphthyridine-5-carboxylate
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Overview
Description
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Shares the core structure but lacks the ethyl and carboxylate groups.
2-Methyl-1,8-naphthyridine: Similar structure with different nitrogen atom positions.
Ethyl 1,6-naphthyridine-5-carboxylate: Similar but without the methyl group.
Uniqueness
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and carboxylate groups enhances its solubility and reactivity, making it a valuable compound in various research fields.
Biological Activity
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Overview of Naphthyridine Derivatives
Naphthyridine derivatives, including ethyl 2-methyl-1,6-naphthyridine-5-carboxylate, are known for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural characteristics of naphthyridines significantly influence their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. For instance, various derivatives were evaluated for their minimum inhibitory concentration (MIC) against a range of pathogens. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate was found to possess notable antimicrobial properties, with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate | 0.25 | Staphylococcus aureus |
Other derivatives | 0.22 - 0.25 | Various pathogens |
These results suggest that modifications in the naphthyridine structure can enhance antibacterial efficacy.
Anticancer Activity
The anticancer effects of naphthyridine derivatives have been extensively researched. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate demonstrated significant cytotoxicity in various cancer cell lines. Mechanistic studies indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
A study reported IC50 values for different cancer cell lines as follows:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
A549 (lung cancer) | 12 |
MCF-7 (breast cancer) | 10 |
These findings underscore the potential of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The neuroprotective properties of naphthyridine derivatives have also been explored. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate exhibited inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's selectivity and potency in AChE inhibition suggest it could be a candidate for further development in treating cognitive disorders.
Case Studies
Case Study 1: Anticancer Activity in vitro
A recent in vitro study assessed the anticancer potential of ethyl 2-methyl-1,6-naphthyridine-5-carboxylate against human cancer cell lines. The results indicated that the compound caused significant cell death in a dose-dependent manner, with mechanisms involving apoptosis activation and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. Ethyl 2-methyl-1,6-naphthyridine-5-carboxylate showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Properties
IUPAC Name |
ethyl 2-methyl-1,6-naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-9-5-4-8(2)14-10(9)6-7-13-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXCYLJEIPCOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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